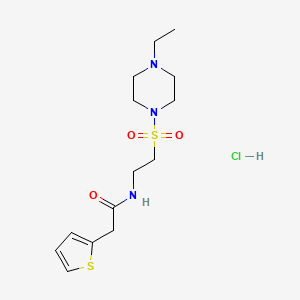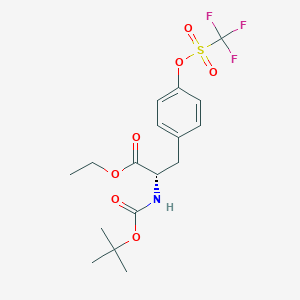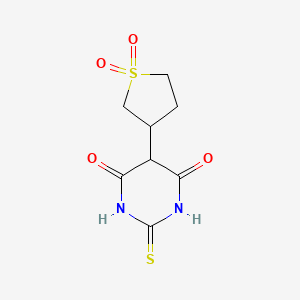![molecular formula C17H19ClFN3OS2 B2773536 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215664-45-1](/img/structure/B2773536.png)
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClFN3OS2 and its molecular weight is 399.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride and its derivatives exhibit significant potential as corrosion inhibitors. A study by Hu et al. (2016) focused on benzothiazole derivatives and their corrosion inhibiting effects against steel in acidic solutions, indicating that such compounds provide substantial protection for metal surfaces through both physical and chemical adsorption mechanisms (Hu et al., 2016).
Synthetic Chemistry and Diverse Libraries
Roman (2013) illustrated the utility of related compounds as starting materials in alkylation and ring closure reactions, aiming to create a structurally diverse library of compounds. This research underscores the versatility of these molecules in synthesizing a wide array of chemical entities for further potential applications (Roman, 2013).
Cytotoxicity and Anticancer Activity
Carboxamide derivatives of benzothiazole, similar in structure to the compound , have been explored for their cytotoxic properties against various cancer cell lines. Deady et al. (2005) reported that such derivatives exhibit potent cytotoxicity, indicating their potential as therapeutic agents in cancer treatment (Deady et al., 2005).
Antimicrobial Evaluation
Talupur et al. (2021) synthesized thiophene-2-carboxamides and evaluated their antimicrobial properties. The compounds demonstrated effectiveness against a variety of microbial strains, suggesting their application in developing new antimicrobial agents (Talupur et al., 2021).
Chemosensors
The unique properties of benzothiazole and thiophene derivatives also make them suitable for developing chemosensors. For instance, Cao et al. (2011) developed a fluorogenic probe based on a similar molecular framework for the selective detection of Pb(II) ions in neutral aqueous solutions, showcasing the potential of these compounds in environmental monitoring and safety (Cao et al., 2011).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS2.ClH/c1-20(2)9-5-10-21(16(22)14-8-4-11-23-14)17-19-15-12(18)6-3-7-13(15)24-17;/h3-4,6-8,11H,5,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGHWHRDNZGWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)


![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)





![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)